
3-Chloro-4-fluoronitrobenzene
Overview
Description
3-Chloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545. This compound is a colorless to pale yellow crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluoronitrobenzene can be synthesized by chlorinating 4-fluoronitrobenzene in the presence of iodine or its compounds and iron or its compounds, or antimony or its compounds . Another method involves reacting 3,4-dichloronitrobenzene with an excess amount of potassium fluoride in a polar organic solvent at high temperatures .
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of 4-fluoronitrobenzene using ferric chloride or iron powder as catalysts . This process, however, may produce a significant amount of by-products, such as dichloro-4-fluoronitrobenzenes .
Types of Reactions:
Reduction: this compound undergoes reduction reactions to form 3-chloro-4-fluoroaniline.
Substitution: The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, platinum catalyst (1% Pt/C), temperature range of 50-100°C, and hydrogen pressure of 0.1-5 MPa.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Reduction: 3-Chloro-4-fluoroaniline.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoronitrobenzene is used in the synthesis of various pharmaceuticals, including antibiotics like ciprofloxacin and norfloxacin . It is also an important intermediate in the production of agrochemicals, such as herbicides and fungicides . Additionally, it is used in the synthesis of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoronitrobenzene primarily involves its role as an intermediate in chemical reactions. It undergoes reduction to form 3-chloro-4-fluoroaniline, which can then participate in further chemical transformations to produce various bioactive compounds . The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate .
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-1-nitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 2,5-Difluoronitrobenzene
- 1-Chloro-4-fluorobenzene
Uniqueness: 3-Chloro-4-fluoronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other fluoronitrobenzenes. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biological Activity
3-Chloro-4-fluoronitrobenzene (CAS Number: 350-30-1) is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its applications, toxicity, and the mechanisms through which it exerts its effects.
This compound is characterized by its molecular structure, which includes a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The compound is typically synthesized through the chlorination of 4-fluoronitrobenzene under specific conditions to yield high purity and yield .
Biological Applications
Pharmaceutical Intermediates:
this compound serves as a precursor in the synthesis of several important drugs:
- Gefitinib: An anticancer drug used primarily for non-small cell lung cancer treatment, where this compound is transformed into 3-chloro-4-fluoroaniline .
- Norfloxacin: An antibiotic that benefits from the compound's role in its synthesis, highlighting its importance in medicinal chemistry .
Agricultural Chemicals:
The compound is also utilized in the production of fluorinated herbicides and fungicides, demonstrating its versatility beyond pharmaceuticals .
Toxicological Profile
The biological activity of this compound extends to its toxicity profile. Studies indicate that compounds with nitro groups can exhibit significant toxic effects, particularly through mechanisms such as reactive oxygen species (ROS) generation and DNA damage:
- Toxicity Mechanisms: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity .
- Environmental Impact: Assessments of its environmental fate highlight concerns regarding persistence and bioaccumulation potential, which necessitate careful handling and regulation .
Case Studies and Research Findings
A series of studies have investigated the biological activity and toxicology of this compound:
Q & A
Q. Basic: What are the standard synthetic routes for 3-chloro-4-fluoronitrobenzene, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-chloro-4-fluorobenzene derivatives with nitric acid under controlled nitration conditions. For example, in pharmaceutical intermediate synthesis, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) with 2-pyridinemethanol yield nitrobenzene derivatives, followed by reduction using iron powder in acidic media .
Optimization Parameters:
- Temperature: Maintain 323–333 K to balance reaction rate and side-product formation.
- Catalyst Loading: Pd-Fe/TiO₂ catalysts (0.26 g per 0.1 mol substrate) enhance hydrogenation efficiency .
- Solvent Choice: Ethanol is preferred for hydrogenation due to its polarity and miscibility .
Q. Basic: What are the key physicochemical properties of this compound, and how are they experimentally validated?
Answer:
Key properties include:
- Molecular Formula: C₆H₃ClFNO₂ (MW: 175.545 g/mol) .
- Melting Point: 40–45°C .
- Structural Data: Validated via NMR (¹H: 7.235–8.306 ppm; ¹³C: 117–164.59 ppm experimentally) and X-ray crystallography .
Validation Methods: - Spectroscopy: Compare computed DFT/HF NMR shifts (e.g., B3LYP/6-311++G(d,p) methods) with experimental data to confirm structural accuracy .
- Chromatography: HPLC or GC-MS to assess purity (>95% by HPLC) .
Q. Advanced: How do reaction kinetics and catalyst design influence the hydrogenation of this compound?
Answer:
Pd-Fe/TiO₂ catalysts exhibit pseudo-first-order kinetics for nitro-group reduction. Key findings include:
- Catalyst Dosage: 0.26 g catalyst per 0.1 mol substrate achieves >90% conversion in 2 hours at 323 K .
- Temperature Dependence: Conversion increases from 298 K to 323 K, plateauing beyond 323 K due to thermal decomposition .
Kinetic Equation:
Where = 0.0125 min⁻¹ (at 323 K) and partial pressure = 0.1 MPa .
Q. Advanced: How can computational methods resolve discrepancies in experimental data for this compound?
Answer:
Density Functional Theory (DFT) and Hartree-Fock (HF) simulations validate structural and reactive properties:
- NMR Shifts: Computed ¹³C shifts (DFT: 141.83–186.39 ppm; HF: 129.74–174.37 ppm) align with experimental ranges (117–164.59 ppm) .
- Reactivity Sites: Frontier Molecular Orbital (FMO) analysis identifies electrophilic regions (nitro group) and nucleophilic sites (chlorine-adjacent carbons) .
Table 1: Computational vs. Experimental Data Comparison
Property | Experimental Range | DFT Calculation | HF Calculation |
---|---|---|---|
¹H NMR (ppm) | 7.235–8.306 | 6.8397–9.0368 | 6.1242–8.3213 |
¹³C NMR (ppm) | 117–164.59 | 141.83–186.39 | 129.74–174.37 |
Dipole Moment (Debye) | N/A | 4.12 | 3.98 |
Q. Advanced: How should researchers address contradictions in physicochemical data reliability for this compound?
Answer:
Data reliability categories (e.g., "Reliable with Restriction") guide critical evaluation:
- High Reliability: Studies compliant with OECD/US EPA guidelines (e.g., NIST’s thermodynamic data) .
- Moderate Reliability: Pre-GLP studies with minor deviations (e.g., solvent variations in catalytic studies) .
Mitigation Strategies: - Cross-validate using multiple methods (e.g., EPI Suite estimations vs. experimental LC50 values) .
- Prioritize peer-reviewed computational studies (e.g., DFT-based reactivity analyses) over handbook estimates .
Q. Advanced: What analytical challenges arise in characterizing reactive intermediates derived from this compound?
Answer:
Key challenges include:
- Instability of Intermediates: Aniline derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) require inert atmospheres to prevent oxidation .
- Detection Limits: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppm detection for nitroso byproducts .
Methodology: - In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro-group reduction kinetics .
- Isolation Techniques: Flash chromatography (silica gel, hexane/EtOAc) purifies intermediates >95% purity .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCXXYPSYMICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049278 | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-30-1 | |
Record name | 3-Chloro-4-fluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 350-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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